PF-06273340 Peripheral Restriction vs. Entrectinib: Quantified Brain Penetration Avoidance via P-gp Efflux Ratio
PF-06273340 is a highly efficient substrate for the efflux transporter P-glycoprotein (P-gp), a key mechanism for its peripheral restriction. It demonstrates a P-gp efflux ratio (ER) of 35.7, which is the critical determinant of its limited brain exposure . In stark contrast, entrectinib is intentionally designed to cross the blood-brain barrier (BBB) and achieve CNS activity, with reported brain-to-plasma ratios indicating high CNS penetration . This fundamental difference in transport property means that at comparable plasma concentrations, PF-06273340's CNS exposure is drastically reduced, whereas entrectinib actively accumulates in the brain.
| Evidence Dimension | Blood-Brain Barrier Penetration (Efflux Transporter Activity) |
|---|---|
| Target Compound Data | P-gp Efflux Ratio (ER) = 35.7; BCRP ER = 4.0 |
| Comparator Or Baseline | Entrectinib: Designed for high CNS penetration; brain-to-plasma ratio consistent with CNS activity |
| Quantified Difference | PF-06273340 is actively effluxed (ER=35.7), minimizing brain exposure; Entrectinib is not restricted and achieves therapeutically relevant CNS concentrations. |
| Conditions | In vitro transporter assays using Caco-2 cell monolayers for PF-06273340 ; in vivo rodent brain penetration studies for entrectinib . |
Why This Matters
For procurement in pain or peripheral neuropathy research, this 35.7-fold efflux ratio confirms PF-06273340 will not confound data with central nervous system (CNS)-mediated effects, unlike brain-penetrant comparators such as entrectinib.
